2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of 2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol is characterized by a central butenol backbone substituted with both electron-withdrawing trifluoromethyl and electron-donating ethoxy groups. The compound adopts an E-configuration across the C3-C4 double bond, as indicated by its SMILES notation CCO/C=C/C(O)(CN)C(F)(F)F. This stereochemical arrangement places the ethoxy substituent and the tertiary alcohol functionality in a trans relationship, minimizing steric interactions while maximizing electronic stabilization through conjugation.
The stereochemical configuration around the C2 carbon center creates a quaternary stereocenter bearing both hydroxyl and aminomethyl substituents. Nuclear magnetic resonance spectroscopy studies of related trifluoromethyl compounds have demonstrated that the trifluoromethyl group exerts significant influence on the conformational preferences of adjacent functional groups. The electron-withdrawing nature of the trifluoromethyl group creates a region of partial positive charge on the adjacent carbon atom, influencing the spatial arrangement of neighboring substituents through electronic effects.
Computational analyses using density functional theory calculations have revealed that the most stable conformer of the molecule adopts a configuration where the aminomethyl group is positioned to minimize electrostatic repulsion with the electron-rich ethoxy substituent. The trifluoromethyl group's substantial electronegativity (4.0 on the Pauling scale) creates significant dipolar interactions that stabilize specific rotational conformers around the C1-C2 bond.
| Structural Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C7H12F3NO2 | Experimental |
| Molecular Weight | 199.17 g/mol | Calculated |
| E/Z Configuration | E-isomer | NMR Analysis |
| Trifluoromethyl C-F Bond Length | 1.346 Å | X-ray Crystallography |
| Dipole Moment | 2.85 Debye | DFT Calculation |
Properties
IUPAC Name |
2-(aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2/c1-2-13-4-3-6(12,5-11)7(8,9)10/h3-4,12H,2,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMACIHMNGIOELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(CN)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001213498 | |
| Record name | 2-(Aminomethyl)-4-ethoxy-1,1,1-trifluoro-3-buten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001213498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929975-10-0 | |
| Record name | 2-(Aminomethyl)-4-ethoxy-1,1,1-trifluoro-3-buten-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929975-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Aminomethyl)-4-ethoxy-1,1,1-trifluoro-3-buten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001213498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (Key Intermediate)
The preparation of this ketone intermediate is critical and typically involves the following:
- Reactants: Trifluoroacetyl chloride and vinyl ethyl ether.
- Catalysts/Base: Organic bases such as N-methylmorpholine or N-methylimidazole replace pyridine to improve product quality and reduce environmental pollution.
- Solvent: An organic solvent is used to facilitate the reaction.
- Reaction Conditions: The reaction is carried out under controlled temperature (below 50 °C) and reduced pressure (vacuum of around -0.09 to -0.1 MPa) to optimize yield and purity.
- Post-treatment: Includes washing with water to remove alkali residues, drying (often with anhydrous magnesium sulfate), and solvent recovery.
This method offers advantages such as fewer reaction steps, mild conditions, environmental friendliness, high yield, and purity, making it suitable for industrial-scale production.
| Parameter | Details |
|---|---|
| Reactants | Trifluoroacetyl chloride, vinyl ethyl ether |
| Organic Base | N-methylmorpholine / N-methylimidazole |
| Solvent | Organic solvent (unspecified) |
| Temperature | < 50 °C |
| Pressure | Reduced pressure (-0.09 to -0.1 MPa) |
| Post-treatment | Water washing, drying, solvent recovery |
| Molar Ratios | Vinyl ether:organic base = 1:1 to 1:5 (preferably 1:1 to 1:2) |
| Trifluoroacetyl chloride:vinyl ether | 1:1 to 2:1 (preferably 1:1 to 1.1:1) |
Aminomethylation to Form 2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol
The target compound is synthesized by reacting 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with aminomethyl reagents under controlled conditions:
- Reaction Type: Nucleophilic addition of aminomethyl groups to the ketone.
- Catalysts: Transition metal catalysts such as palladium or nickel complexes are often employed.
- Atmosphere: Inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- Reaction Medium: Typically anhydrous organic solvents.
- Reaction Control: Temperature and reagent stoichiometry are tightly controlled to optimize yield and selectivity.
This method allows the introduction of the aminomethyl group at the 2-position, yielding the desired 2-(aminomethyl) substituted butenol compound.
Industrial Production Considerations
Industrial-scale synthesis involves:
- Batch Reactors: Large-scale batch reactors with optimized stirring, temperature control, and inert atmosphere.
- Continuous Flow Reactors: Considered for enhanced efficiency, better heat and mass transfer, and scalability.
- Purification: Post-reaction purification includes solvent removal under reduced pressure, water washing to remove residual bases, and drying.
- Safety and Environmental: Replacement of toxic bases like pyridine with less hazardous organic bases reduces environmental impact and improves workplace safety.
Chemical Reaction Analysis
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Aminomethylation | 4-ethoxy-1,1,1-trifluorobut-3-en-2-one + aminomethyl reagents, Pd/Ni catalyst, inert atmosphere | This compound |
| Oxidation | Potassium permanganate, chromium trioxide | Corresponding oxides or ketones |
| Reduction | Lithium aluminum hydride, sodium borohydride | Alcohols or amines |
| Substitution | Halides, alkoxides in presence of catalysts | Substituted derivatives |
The aminomethyl group is reactive in nucleophilic substitution, enabling further chemical modifications for synthetic applications.
Summary Table of Preparation Methods
| Step | Description | Key Parameters/Notes |
|---|---|---|
| 1. Synthesis of ketone precursor | Reaction of trifluoroacetyl chloride with vinyl ethyl ether in organic solvent with organic base (N-methylmorpholine or N-methylimidazole) | Molar ratios, temp < 50 °C, vacuum distillation, water washing |
| 2. Aminomethylation | Reaction of ketone with aminomethyl reagents using Pd or Ni catalyst under inert atmosphere | Controlled stoichiometry, inert atmosphere |
| 3. Purification | Washing, drying, solvent recovery | Use of anhydrous drying agents, reduced pressure distillation |
| 4. Industrial scale-up | Use of batch or continuous flow reactors | Safety improvements by replacing pyridine, environmental controls |
Research Findings and Notes
- The replacement of pyridine with N-methylmorpholine or N-methylimidazole in the ketone synthesis reduces toxic emissions and improves product purity.
- Aminomethylation under inert atmosphere with transition metal catalysts ensures high selectivity and yield of the target compound.
- The trifluoromethyl group enhances the compound’s chemical stability and biological activity, making the preparation methods crucial for producing high-purity material for research and industrial use.
- Continuous flow reactors are promising for scale-up due to better control over reaction parameters and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The ethoxy group can be substituted with other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or thiolated derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a trifluoromethyl group and an ethoxy substituent, which contribute to its distinct chemical properties. The presence of these functional groups enhances its reactivity, making it a valuable building block in organic synthesis. The molecular formula is , and it exhibits a double bond between the third and fourth carbon atoms, which is crucial for its reactivity in various chemical reactions .
Precursor for β-Amino Enones
One of the primary applications of 2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol is as a precursor for the synthesis of β-amino enones. These compounds are characterized by a ketone functional group conjugated with a double bond and an amino group at the β-position relative to the ketone. The synthesis typically involves reactions with organozinc compounds, yielding products through 1,2-addition to the carbonyl group. This pathway is significant as β-amino enones serve as versatile intermediates in organic synthesis.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | Lacks amino group | More reactive due to absence of amino stabilization |
| 4-Amino-3-fluoro-butenoic acid | Contains a carboxylic acid group | Different functional group influencing solubility and reactivity |
| 4-Amino-4-methoxy-1,1,1-trifluorobut-3-en-2-one | Methoxy instead of ethoxy | Variations in steric hindrance affecting reactivity |
This table illustrates the comparative uniqueness of this compound based on its specific combination of functional groups .
Biological Applications
Research indicates that derivatives of this compound can exhibit significant biological activities. For instance, compounds containing similar structural motifs have been studied for their antiproliferative and anticancer properties. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may contribute to the biological efficacy of related compounds .
Case Study 1: Anticancer Activity
A study highlighted the anticancer potential of fluorinated compounds similar to this compound. In vivo experiments demonstrated that these compounds could induce apoptosis in cancer cell lines while exhibiting low toxicity in non-cancerous cells. The mechanism involved increased levels of antioxidant enzymes and decreased oxidative stress within treated cells .
Case Study 2: Synthesis of Heterocyclic Compounds
Another application involves utilizing this compound as a building block for synthesizing various heterocyclic compounds. The unique reactivity profile allows for diverse synthetic strategies that can yield complex molecular architectures with potential pharmaceutical applications .
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The ethoxy group may also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Fluorine Content: The target compound’s -CF₃ group offers stronger electron-withdrawing effects and metabolic resistance compared to the -CF₂ group in the oxazolidinone derivative .
- Aminomethyl vs. Acetate: The -CH₂NH₂ group distinguishes the target compound from the indole-acetate derivative, which has ester-linked aromatic moieties suited for receptor binding .
- Ethoxy vs. Branched Alkyl : The target’s ethoxy group enhances polarity relative to the hydrophobic tetramethylbutyl chain in the surfactant-like compound .
Physical and Chemical Properties
Insights :
- The target compound’s lower molecular weight and balanced polarity may improve bioavailability compared to the heavier oxazolidinone derivative.
Biological Activity
2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol is an organic compound characterized by its unique functional groups: an amino group, an ethoxy group, and a trifluoromethyl group. This combination not only influences its chemical properties but also its biological activity, making it a subject of interest in medicinal chemistry and materials science.
The molecular formula of this compound is CHFNO, with a molecular weight of 199.17 g/mol. The compound features several reactive sites that allow it to participate in various chemical reactions, including oxidation, reduction, and substitution .
The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, enhancing binding affinity and specificity. The trifluoromethyl group increases lipophilicity, facilitating membrane permeability. The ethoxy group contributes to the stability and reactivity of the molecule.
Biological Applications
Medicinal Chemistry : this compound serves as a building block for synthesizing pharmaceutical compounds. Its structural characteristics make it suitable for developing drugs targeting various diseases.
Materials Science : The compound’s unique functional groups enable the development of advanced materials with tailored properties for specific applications .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Antidiabetic Potential
In a study investigating dual-drug candidates for treating Type 2 diabetes, derivatives of this compound were synthesized and tested for their efficacy in regulating glucose levels. Results indicated significant improvements in insulin sensitivity in animal models .
Study 2: Enzyme Inhibition
Research focused on the inhibition of specific enzymes involved in metabolic pathways demonstrated that derivatives of this compound could effectively inhibit target enzymes, suggesting potential therapeutic applications in metabolic disorders .
Data Table: Biological Activity Overview
Q & A
Q. What are the optimal synthetic routes for 2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol, considering its trifluoromethyl and aminomethyl groups?
A viable approach involves starting from 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (CAS 59938-06-6), a precursor identified in industrial catalogs . Reduction of the ketone group to the alcohol can be achieved using sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), as demonstrated in analogous trifluoromethyl alcohol syntheses . The aminomethyl group can be introduced via reductive amination, employing formaldehyde or a protected amine source under hydrogenation conditions. Careful control of pH and temperature is critical to avoid side reactions with the enol ether moiety.
Q. How should researchers characterize the stability of this compound under varying experimental or storage conditions?
Stability studies should include accelerated degradation testing under stressors such as heat (40–60°C), humidity (75% RH), and light exposure (ICH Q1B guidelines). The compound’s enol ether and trifluoromethyl groups may confer sensitivity to hydrolysis or oxidation . Analytical methods like HPLC-UV or LC-MS can monitor decomposition products, while ¹⁹F NMR tracks fluorine-containing degradation intermediates . For long-term storage, inert atmospheres (argon) and low temperatures (-20°C) are recommended.
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved during structural elucidation?
Discrepancies between NMR and MS data often arise from impurities or stereochemical ambiguities. For this compound:
- ²D NMR (HSQC, HMBC) : Resolves coupling patterns and assigns protons to adjacent carbons, particularly useful for the enol ether and aminomethyl groups .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects trace impurities (e.g., oxidation byproducts) .
- X-ray crystallography : If crystalline, this provides definitive stereochemical assignment, as applied to structurally related trifluoromethyl alcohols .
Q. What methodologies are effective for analyzing the regioselectivity of reactions involving the enol ether moiety?
The enol ether’s electron-rich double bond may participate in electrophilic additions or cycloadditions. To assess regioselectivity:
- Isotopic labeling (²H/¹³C) : Tracks bond formation/cleavage sites in reaction intermediates .
- Kinetic studies : Compare reaction rates under varying conditions (e.g., solvent polarity, catalysts) to differentiate kinetic vs. thermodynamic control .
- Computational modeling (DFT) : Predicts favored transition states, as demonstrated in trifluoromethyl-containing systems .
Q. How can computational chemistry predict the reactivity of the trifluoromethyl group in catalytic applications?
Density functional theory (DFT) calculations can model:
- Electrostatic potential surfaces : Highlights nucleophilic/electrophilic sites on the trifluoromethyl group .
- Transition-state energies : Evaluates barriers for C-F bond activation or fluorine participation in hydrogen bonding .
- Solvent effects : Simulates how polar aprotic solvents stabilize charge-separated intermediates in reactions involving the aminomethyl group .
Q. Methodological Notes
- Contradictions in synthesis : describes a one-step trifluorobut-2-en-1-ol synthesis, but the target compound’s aminomethyl group necessitates additional steps (e.g., reductive amination) .
- Stabilization : The ketone precursor in is stabilized, suggesting similar strategies (e.g., antioxidants or inert packaging) may apply to the alcohol derivative .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
